molecular formula C15H8Cl3NOS B1451309 7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160256-94-9

7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1451309
CAS No.: 1160256-94-9
M. Wt: 356.7 g/mol
InChI Key: OHGQKQLAKONGNZ-UHFFFAOYSA-N
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Description

2D Structural Analysis and Substituent Configuration

The compound 7-chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride (C₁₅H₈Cl₃NOS) features a quinoline core with distinct substituents at positions 2, 4, 7, and 8 (Figure 1). The quinoline backbone is substituted as follows:

  • Position 7 : A chlorine atom.
  • Position 8 : A methyl group.
  • Position 2 : A 5-chlorothiophene (thienyl) ring.
  • Position 4 : A carbonyl chloride functional group.

The SMILES notation (CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl)Cl) confirms the connectivity, highlighting the planar quinoline system fused with a thiophene ring. The thienyl substituent at position 2 introduces sulfur-based aromaticity, while the carbonyl chloride at position 4 enhances electrophilicity, making the compound reactive toward nucleophiles.

Key bond lengths derived from X-ray crystallography of analogous quinoline derivatives reveal:

  • C–Cl bonds: 1.73–1.76 Å (consistent with sp²-hybridized carbons) .
  • C=O bond: 1.21 Å (characteristic of carbonyl chloride groups) .
  • Quinoline C–N bond: 1.32 Å (shorter than typical C–N single bonds due to conjugation) .
Structural Feature Bond Length (Å) Source
Quinoline C–N 1.32
Carbonyl C=O 1.21
Thienyl C–S 1.71

3D Conformational Studies and Torsional Dynamics

Single-crystal X-ray diffraction data for structurally related compounds reveal dihedral angles critical to understanding torsional dynamics. For example:

  • The thienyl ring forms a 59.26° angle with the quinoline plane in analogous systems .
  • The carbonyl chloride group adopts a near-coplanar orientation with the quinoline ring (deviation < 5°) , minimizing steric hindrance.

Intermolecular interactions, such as C–H···π stacking (distance: 3.70 Å) , stabilize the crystal lattice. Torsional flexibility is observed at the C2–thienyl bond, with rotational barriers estimated at ~8 kcal/mol via computational studies of similar thiophene-quinoline systems .

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 7-chloro-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carbonyl chloride is assigned through hierarchical substitution:

  • Parent structure : Quinoline (bicyclic system with nitrogen at position 1).
  • Substituents :
    • Chlorine at position 7.
    • Methyl at position 8.
    • 5-Chlorothiophen-2-yl at position 2.
    • Carbonyl chloride at position 4.

Isomeric possibilities include:

  • Positional isomers : Chlorine or methyl groups at alternative quinoline positions (e.g., 5-chloro vs. 7-chloro).
  • Functional group isomers : Replacement of carbonyl chloride with carboxylic acid or ester groups.

Notably, no stereoisomers are possible due to the compound’s planar aromatic systems and absence of chiral centers.

Comparative Structural Analysis with Quinoline Carbonyl Chloride Derivatives

Electronic and Steric Effects of Substituents

Compared to derivatives like 7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride , the thienyl group in the title compound introduces:

  • Enhanced electron-withdrawing effects due to sulfur’s electronegativity.
  • Reduced steric bulk compared to methoxyphenyl groups, favoring faster nucleophilic substitution at the carbonyl chloride.
Compound Substituent at C2 Molecular Weight (g/mol) Dihedral Angle (°)
Title compound 5-Chlorothienyl 356.7 59.26
7-Chloro-2-(4-methoxyphenyl)-8-methyl 4-Methoxyphenyl 346.2 62.49
8-Methyl-2-(5-methylfuryl) 5-Methylfuryl 320.2 55.80

Reactivity Trends

  • Thienyl vs. Furyl : The sulfur atom in thienyl enhances resonance stabilization of intermediates in acyl substitution reactions compared to oxygen in furyl derivatives .
  • Chlorine vs. Methyl : Electron-withdrawing chlorine at C7 increases quinoline ring electrophilicity, accelerating reactions at C4 .

Properties

IUPAC Name

7-chloro-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NOS/c1-7-10(16)3-2-8-9(15(18)20)6-11(19-14(7)8)12-4-5-13(17)21-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGQKQLAKONGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride is a compound belonging to the quinoline class, known for its diverse biological activities. The compound's structure features a quinoline ring substituted with a 5-chloro-2-thienyl group and a carbonyl chloride functional group, which contributes to its reactivity and biological potential. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

  • Molecular Formula : C₁₅H₈Cl₃NOS
  • CAS Number : 1160256-94-9
  • Molecular Weight : 350.3 g/mol

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0625 mg/mL
Klebsiella pneumoniaeNot specified
Pseudomonas aeruginosaNot specified

In studies, derivatives of quinoline have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Quinoline derivatives are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that similar compounds can inhibit the growth of HeLa cells (cervical cancer) with low cytotoxicity at higher concentrations:

Cell Line IC50 (µM) Effect
HeLa>200No significant toxicity
Mouse fibroblastsNot testedNot specified

The mechanism often involves interaction with DNA or inhibition of specific enzymes involved in cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The carbonyl chloride group is reactive and can form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity.
  • Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, modulating downstream signaling pathways.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have reported on the efficacy of quinoline derivatives in preclinical models:

  • Antiviral Activity : A study highlighted that derivatives similar to this compound exhibited antiviral activity against influenza virus strains, with increased lipophilicity correlating with enhanced efficacy .
  • Antibacterial Efficacy : A hybrid compound derived from quinoline was tested against antibiotic-resistant strains, showing superior activity compared to standard antibiotics like ciprofloxacin.

Scientific Research Applications

Overview

7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride is a synthetic organic compound with significant implications in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by a quinoline core and thienyl substitution, offers diverse applications, especially in drug development targeting cancer and infectious diseases.

Anticancer Research

The compound exhibits promising anticancer properties, particularly against various cancer cell lines. Studies have shown that derivatives of quinoline, including this compound, can induce apoptosis and inhibit cell proliferation in leukemia, lung cancer, and breast cancer models. The mechanism of action is believed to involve interactions with DNA and proteins that regulate cell signaling pathways.

  • Case Study : A comparative analysis of quinoline derivatives revealed that those with similar structures to this compound showed submicromolar GI50 values against multiple cancer types, indicating strong potential for further development as anticancer agents.

Infectious Disease Treatment

The thienyl substitution in this compound enhances its bioactivity against specific pathogens, making it a candidate for anti-infective therapies. Research has explored its efficacy against malaria and bacterial infections.

  • Case Study : Similar compounds have been investigated for their anti-malarial properties, demonstrating significant activity against Plasmodium falciparum, the causative agent of malaria. The unique structural features may contribute to its effectiveness by disrupting the life cycle of the pathogen.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thienyl group or the carbonyl chloride moiety can significantly influence biological activity.

Compound NameStructural FeaturesUnique Aspects
8-MethylquinolineQuinoline core without thienylSimpler structure; less potent
7-ChloroquinolineQuinoline core with chlorineLacks thienyl or carbonyl functionality
5-EthylthienylacetamideThienyl ring with an amide groupDifferent functional group; less complex
6-AminoquinoloneAmino group instead of carbonylMore polar; different reactivity profile

Future Directions in Research

The ongoing investigation into the applications of this compound suggests several promising avenues:

  • Optimization for Drug Development : Further structural modifications could enhance its potency and selectivity against target diseases.
  • Exploration of Combination Therapies : Investigating its use in combination with other therapeutic agents could provide synergistic effects in treating resistant strains of cancer or infections.
  • In Vivo Studies : Transitioning from in vitro studies to in vivo models will be essential for assessing the pharmacokinetics and therapeutic potential in living organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 7-chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride and its analogs significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed analysis:

Positional Isomers on the Quinoline Ring

Compounds with chlorine substitutions at different positions on the quinoline ring exhibit distinct electronic and steric effects:

  • This compound is less sterically hindered, favoring reactions with bulky nucleophiles .

Substituent Variations on the Thienyl Group

  • 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride (CAS: 1160254-03-4): Replacing the 5-chloro group on the thienyl ring with a methyl group decreases electron-withdrawing effects, reducing carbonyl reactivity. The molecular weight (301.79 g/mol) is lower due to the absence of chlorine .
  • 7-Chloro-2-(5-ethylthien-2-yl)-8-methylquinoline-4-carboxylic acid (CAS: 777877-61-9): The carboxylic acid derivative lacks the reactive acyl chloride group, making it more stable but less versatile in synthesis. The ethyl group on the thienyl ring enhances lipophilicity .

Aromatic Ring Modifications

  • 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride (CAS: sc-337313): Substituting the thienyl group with a 3-ethoxyphenyl ring introduces electron-donating effects, decreasing electrophilicity at the carbonyl. This compound is used in synthesizing light-sensitive agrochemicals .
  • 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS: 401604-07-7): The carboxylic acid derivative with a 4-methylphenyl group exhibits higher solubility in organic solvents like chloroform and methanol, unlike the acyl chloride, which is moisture-sensitive .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound (1160256-94-9) C₁₅H₈Cl₃NOS 336.65 7-Cl, 8-CH₃, 5-Cl-thienyl High (electron-withdrawing Cl)
6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride (1160263-10-4) C₁₄H₇Cl₃NOS 336.65 6-Cl, 5-Cl-thienyl Moderate (steric hindrance low)
8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride (1160254-03-4) C₁₆H₁₂ClNOS 301.79 8-CH₃, 5-CH₃-thienyl Low (electron-donating CH₃)
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride (sc-337313) C₂₀H₁₆Cl₂NO₂ 388.25 7-Cl, 8-CH₃, 3-OCH₂CH₃-phenyl Moderate (ethoxy group resonance)

Research Findings and Trends

  • Reactivity : The 7-chloro substituent in the target compound enhances electrophilicity at the carbonyl, enabling efficient amidation with primary amines (yields >85%) .
  • Stability : Analogs with electron-donating groups (e.g., 5-methylthienyl) exhibit longer shelf lives but require harsher conditions for reactions .
  • Thermal Properties : The target compound decomposes at ~220°C , whereas the 8-chloro analog shows higher thermal stability (~250°C ) due to reduced steric strain .
  • Industrial Use: Discontinued analogs (e.g., 7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride) highlight synthesis challenges or niche applications .

Preparation Methods

Synthesis of the Quinoline Core

The quinoline core, particularly 7-chloro-8-methylquinoline, is commonly synthesized using modified Skraup or Friedländer quinoline syntheses. The process often begins with aniline derivatives, such as m-chloroaniline, which undergo condensation, cyclization, and methylation steps.

Typical Steps:

  • Starting Material: m-chloroaniline salt
  • Cyclization: Condensation with suitable aldehydes or ketones in the presence of acid catalysts to form the quinoline skeleton
  • Methylation: Introduction of the methyl group at position 8 using methylating agents
  • Chlorination: Selective chlorination to introduce the 7-chloro substituent
Step Reagents/Conditions Notes
Cyclization Acid catalyst, aldehyde/ketone Forms quinoline core
Methylation Methyl iodide or dimethyl sulfate Introduces 8-methyl group
Chlorination Chlorinating agent (e.g., SO$$2$$Cl$$2$$) Selective for 7-position

Formation of the 4-Carbonyl Chloride Functional Group

The transformation of the 4-position to a carbonyl chloride is generally accomplished in two steps:

  • Carboxylation: Introduction of a carboxylic acid group at the 4-position, often via oxidation or carboxylation reactions.
  • Chlorination: Conversion of the carboxylic acid to the acid chloride using reagents such as thionyl chloride (SOCl$$_2$$), oxalyl chloride, or phosphorus trichloride.
Step Reagents/Conditions Notes
Carboxylation Oxidant or CO$$_2$$ Forms carboxylic acid at position 4
Chlorination SOCl$$2$$ or (COCl)$$2$$ Converts acid to acid chloride

Purification and Characterization

The final compound is purified by extraction, recrystallization, or chromatography. Analytical techniques such as NMR, HPLC, and mass spectrometry confirm product identity and purity.

Technique Purpose Typical Data
NMR Structure confirmation Chemical shifts for all protons/carbons
HPLC Purity assessment Retention time, purity >99%
MS Molecular weight Confirms 356.7 g/mol
Stage Key Reagents/Conditions Expected Yield Notes
Quinoline core synthesis m-chloroaniline, acid catalyst, methylation agent 60–80% Skraup/Friedländer approach
2-(5-chloro-2-thienyl) intro Pd catalyst, boronic acid/stannane, base 60–90% Suzuki/Stille/arylation
4-carboxylation Oxidant/CO$$_2$$ 70–85% Direct or via intermediate
Acid chloride formation SOCl$$2$$, (COCl)$$2$$ 80–95% Standard conversion
Purification Extraction, chromatography >99% purity Analytical confirmation
  • The described methods are consistent with those used for similar quinoline and thienyl derivatives, as found in pharmaceutical intermediate syntheses.
  • Reaction conditions (temperature, solvent, catalyst) must be optimized for scale and selectivity.
  • The use of modern palladium-catalyzed cross-coupling has greatly improved yields and selectivity for complex heteroaryl systems.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride?

  • Methodological Answer : Synthesis optimization should focus on stepwise functionalization of the quinoline core. For example, chlorination at the 7-position and thienyl group introduction at the 2-position can be achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Intermediate purification using column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate isomers . Reaction temperature and catalyst loading (e.g., Pd(PPh₃)₄) must be optimized to minimize byproducts. Final carbonyl chloride formation may require thionyl chloride (SOCl₂) under anhydrous conditions, monitored by TLC .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Due to its acyl chloride moiety, the compound is moisture-sensitive and corrosive. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Storage should be in airtight containers under inert gas (argon/nitrogen) at –20°C. Spill management requires neutralization with sodium bicarbonate before disposal . Avoid contact with skin or inhalation of vapors, as highlighted in safety guidelines for structurally related chlorinated quinolines .

Q. Which analytical techniques are most effective for confirming its purity and structure?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) can resolve impurities.
  • Structure :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C8, thienyl at C2). DEPT-135 helps distinguish CH₃ groups.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate Cl content via combustion analysis .

Q. How can purification methods be selected for this compound?

  • Methodological Answer : Recrystallization from dichloromethane/hexane mixtures is effective for removing polar impurities. For non-polar byproducts (e.g., unreacted thienyl precursors), use preparative TLC with silica GF254 plates. If the compound is thermally stable, sublimation under reduced pressure may yield high-purity crystals .

Advanced Research Questions

Q. How to resolve contradictions between X-ray crystallography and NMR data in structural analysis?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution) or crystal packing forces. Compare NMR data in different solvents (CDCl₃ vs. DMSO-d₆) to assess conformational flexibility. Complement with DFT calculations (B3LYP/6-31G*) to model possible conformers and compare with X-ray bond angles/torsions . For example, C–Cl bond lengths in the crystal structure (1.73–1.75 Å) should align with computational predictions .

Q. What methodologies are used to study its reactivity in cross-coupling reactions?

  • Methodological Answer : Screen coupling partners (e.g., boronic acids, alkynes) under varying conditions (catalyst: Pd(OAc)₂ vs. PdCl₂; ligands: XPhos vs. SPhos). Monitor reaction progress via in situ IR spectroscopy for carbonyl chloride consumption. For mechanistic insights, use deuterated solvents to track proton transfer steps or isolate intermediates (e.g., Pd-π complexes) for X-ray analysis .

Q. How to assess its stability under different experimental conditions (pH, temperature, light)?

  • Methodological Answer :

  • Thermal Stability : TGA/DSC to determine decomposition onset temperatures.
  • Photostability : Expose to UV light (365 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C; quantify hydrolysis products (e.g., carboxylic acid) by LC-MS .

Q. What computational approaches predict its interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Parametrize the ligand with Gaussian09 (B3LYP/6-31G*) for partial charge assignment. Validate binding modes with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability of ligand-protein interactions over 100 ns trajectories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride

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